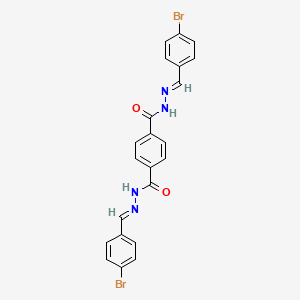![molecular formula C20H16N2OS B5592583 3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5592583.png)
3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one" is a derivative of the pyrimidine class, known for its diverse biological activities. Pyrimidines and their derivatives are significant due to their potential in various pharmacological applications.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions and cyclocondensation techniques. A related study demonstrated the synthesis of pyrimidine derivatives using a catalytic four-component reaction, involving ketones, ethyl cyanoacetate, S8, and formamide, characterized by step economy and easy purification (Shi et al., 2018).
Molecular Structure Analysis
X-ray diffraction techniques, spectroscopic methods (like NMR and IR), and density functional theory (DFT) calculations are commonly employed to determine the molecular structure of pyrimidine derivatives. Lahmidi et al. (2019) used these techniques for the structural characterization of a pyrimidine derivative (Lahmidi et al., 2019).
Chemical Reactions and Properties
Pyrimidine derivatives typically undergo various chemical reactions, including aza-Wittig reactions, hydrogenolysis, and annulation reactions. Luo et al. (2020) described the synthesis of pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives via tandem aza-Wittig reaction, highlighting the versatility of pyrimidine chemistry (Luo et al., 2020).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, like crystal structure, can be analyzed using X-ray diffraction and Hirshfeld surface analysis, as demonstrated by Huang et al. (2020) for a related compound (Huang et al., 2020).
Chemical Properties Analysis
The chemical properties of these compounds, including their electronic spectra, can be studied using computational methods like DFT. Zadorozhny et al. (2010) investigated the physicochemical properties of substituted pyrimidines, demonstrating the influence of the sulfur atom's position on electronic spectra (Zadorozhny et al., 2010).
科学的研究の応用
Anticancer Activity
Compounds structurally related to 3-(2-methylbenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one have been evaluated for their anticancer properties. The synthesis of fluorinated coumarin–pyrimidine hybrids has shown significant cytotoxicity against human cancer cell lines, including lung carcinoma and mammary gland adenocarcinoma, with some compounds exhibiting potent activity comparable to the standard drug Cisplatin (Hosamani, Reddy, & Devarajegowda, 2015). Similarly, various 6-phenyl-thieno[3,2-d]pyrimidine derivatives have been synthesized and demonstrated potent anticancer activity, with certain derivatives showing activity nearly as strong as doxorubicin on human breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Investigations into the antimicrobial efficacy of pyrimidine derivatives have revealed compounds with potent activities against a range of microbial strains. For example, pyrido[1,2-a]pyrimidin-4-one derivatives have displayed selective aldose reductase inhibition along with significant antioxidant properties, hinting at potential multifaceted therapeutic applications (La Motta et al., 2007). Additionally, certain derivatives have shown promising results as antimicrobial additives in polyurethane varnish and printing ink paste, indicating their potential in surface coating applications for inhibiting microbial growth (El‐Wahab et al., 2015).
Enzyme Inhibition
Pyrimidine derivatives have been researched for their ability to inhibit key enzymes. For instance, studies on pyrimidinylthiobenzoates as acetohydroxyacid synthase inhibitors have provided insights into their potential as herbicides, showcasing the importance of understanding the bioactive conformation for designing effective enzyme inhibitors (He et al., 2007). Another study demonstrated the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine as a potent inhibitor of dihydrofolate reductase, highlighting the compound's significance in the realm of antitumor activity (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
特性
IUPAC Name |
3-[(2-methylphenyl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c1-14-7-5-6-10-16(14)12-22-13-21-19-17(20(22)23)11-18(24-19)15-8-3-2-4-9-15/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAVLHMVBAPTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592500.png)


![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]acetamide](/img/structure/B5592518.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5592525.png)
![2-chloro-N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylene)benzamide](/img/structure/B5592531.png)
![5H-spiro[benzo[7,8]indolizino[2,3-b]quinoxaline-6,1'-cyclopentane]](/img/structure/B5592536.png)



![4-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]phenol](/img/structure/B5592572.png)
![ethyl 3-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5592580.png)
![4-[(diethylamino)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5592590.png)
![2-[4-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-piperidinyl]acetamide](/img/structure/B5592594.png)